Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate
Overview
Description
“Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate” is a chemical compound with the molecular weight of 276.81 . It is also known as "tert-butyl (1R,3r,5S)-3-amino-9-azabicyclo [3.3.1]nonane-9-carboxylate hydrochloride" .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 276.81 and 240.35 , and its boiling point is 331.1±35.0 C at 760 mmHg . It should be stored at room temperature or 4C , and protected from light .Scientific Research Applications
Synthesis and Structure
Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate plays a significant role in the synthesis of constrained peptidomimetics, which are important in peptide-based drug discovery. A study by Mandal et al. (2005) outlines an efficient synthesis process for 9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane, a related compound. This synthesis provides building blocks for solid-phase synthesis, underlining its utility in pharmaceutical research (Mandal et al., 2005).
In another study, Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester. This work involved characterizing the molecular structure through X-ray diffraction analysis, highlighting the compound's structural significance in scientific research (Moriguchi et al., 2014).
Catalytic Properties and Reactions
Research by Moskalenko et al. (2011) demonstrated the catalytic hydrogenation of 3-benzyl- and 3-tert-butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-one oximesto produce 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines. These were further converted into various derivatives like amides, Schiff bases, and isothiocyanates, showcasing the compound's versatility in chemical transformations (Moskalenko et al., 2011).
Conformation and Packing Studies
Kumaran et al. (1999) investigated the molecular structures and conformations of similar 3-azabicyclononanes, providing insights into the compound's molecular geometry and packing. This research is crucial for understanding the conformational stability and interaction of such compounds in various applications (Kumaran et al., 1999).
Enantioselective Synthesis
Garrido et al. (2013) described an enantioselective synthesis of a related 2-azabicyclo[3.3.1]nonane-9-carboxylic acid with embedded Morphan motif. This demonstrates the utility of such compounds in the synthesis of complex molecular structures with specific stereochemical configurations, important in the development of enantiomerically pure pharmaceuticals (Garrido et al., 2013).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful . The hazard statements associated with it are H302, H315, H319, H335, which indicate that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338, which provide guidance on how to handle the compound safely .
properties
IUPAC Name |
tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-10-5-4-6-11(15)8-9(14)7-10/h9-11H,4-8,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEPNZWEHKIHOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1CC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00632527 | |
Record name | tert-Butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00632527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate | |
CAS RN |
202797-03-3 | |
Record name | tert-Butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00632527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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